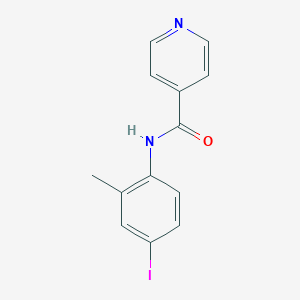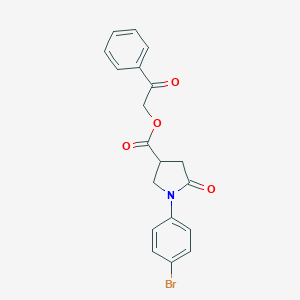![molecular formula C19H17NO2 B271361 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline, also known as A-85380, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been found to have potential therapeutic applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The purpose of
作用机制
The mechanism of action of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline involves its binding to the nAChRs in the brain. The compound has been found to selectively bind to the α4β2 subtype of nAChRs, which are abundant in the hippocampus and cortex regions of the brain. This binding results in the activation of the receptor and subsequent release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in the brain. It has been found to enhance cognitive function, learning, and memory in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been found to have potential therapeutic applications in the treatment of schizophrenia, as it has been found to reduce the positive symptoms of the disorder such as hallucinations and delusions.
实验室实验的优点和局限性
One of the main advantages of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline is its selectivity for the α4β2 subtype of nAChRs, which allows for more targeted therapeutic applications. However, one of the main limitations of the compound is its relatively low yield in the synthesis method, which can make it difficult to produce large quantities for lab experiments.
未来方向
There are a number of future directions for the research and development of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another potential direction is the investigation of the compound's potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound in the brain, which could lead to the development of more targeted therapeutic applications.
合成方法
The synthesis of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline involves the reaction of 2,3-dimethoxybenzaldehyde with nitromethane and a subsequent reduction of the nitro group to an amine. The resulting amine is then reacted with isoquinoline in the presence of a palladium catalyst to yield the final product. The overall yield of the synthesis method is approximately 30%.
科学研究应用
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to act as a selective agonist for the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, learning, and memory. The compound has also been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
1-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-9-5-7-15(19(18)22-2)10-11-17-16-8-4-3-6-14(16)12-13-20-17/h3-13H,1-2H3/b11-10+ |
InChI 键 |
QSJOMUILXIIUFZ-ZHACJKMWSA-N |
手性 SMILES |
COC1=CC=CC(=C1OC)/C=C/C2=NC=CC3=CC=CC=C32 |
SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC=CC3=CC=CC=C32 |
规范 SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)




![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)


![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)